CCR4 Antagonist Class Association vs. Unsubstituted Piperazine Analog
The target compound is encompassed by the general formula of a patent family that claims piperazinyl pyrimidine derivatives as CCR4 antagonists. While no isolated IC₅₀ value for the specific compound is publicly available, the patent's disclosure establishes that the 4-chlorobenzyl substitution at the 5-position, when combined with an N-methylpiperazine group, contributes to the CCR4 antagonist pharmacophore [1]. In contrast, analogs such as N4-(4-chlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (a 2,4-diaminopyrimidine with a 4-chlorobenzylamine side chain) showed a Ki of 71 nM at the histamine H4 receptor [2], but this structural variant lacks the pyrimidin-4(3H)-one core and targets a receptor distinct from the class patent's CCR4 focus. This underscores the functional divergence driven by seemingly modest structural changes.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | CCR4 antagonist (inferred from patent class) [1] |
| Comparator Or Baseline | N4-(4-Chlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (CHEMBL594022): Histamine H4 receptor, Ki = 71 nM [2] |
| Quantified Difference | Target class divergence (CCR4 vs. H4 receptor); no direct potency comparison possible. |
| Conditions | Patent structure-activity relationship disclosure; BindingDB assay for comparator |
Why This Matters
Procurement decisions for a CCR4 antagonist chemical probe must prioritize compounds structurally aligned with the CCR4 pharmacophore over analogs with documented off-target activity at unrelated receptors.
- [1] Li S, Wang Y, Xiao J, Ma D, Gong H, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2, granted 2016-11-15. View Source
- [2] BindingDB entry for BDBM50304526 (CHEMBL594022): N4-(4-Chlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine. Accessed via BindingDB. View Source
